N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
Description
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide is a substituted acetamide derivative featuring a 3-fluoro-4-(4-methylpiperazino)phenyl moiety linked to a phenylsulfanyl group via an acetamide bridge. The fluorine atom and 4-methylpiperazino group on the phenyl ring may enhance lipophilicity and binding interactions, while the phenylsulfanyl substituent could influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-22-9-11-23(12-10-22)18-8-7-15(13-17(18)20)21-19(24)14-25-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQLEMJBXHDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide, with the chemical formula CHFNOS and CAS number 439112-43-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a piperazine moiety, which are critical for its interaction with biological targets. The predicted boiling point is approximately 544 °C, and it has a density of around 1.27 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 359.46 g/mol |
| Boiling Point | 544 °C (predicted) |
| Density | 1.27 g/cm³ (predicted) |
| pKa | 12.49 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated aromatic ring enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.
Target Enzymes
Research indicates that this compound may inhibit certain kinases or enzymes involved in signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. The precise molecular targets remain to be fully elucidated.
Anticancer Properties
Preliminary studies have suggested that this compound exhibits anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Case Studies
- In Vitro Studies : In a study published in PubMed, the compound was tested against melanoma cell lines expressing the BRAFV600E mutation. Results indicated a potential for inhibiting cell growth through modulation of signaling pathways associated with this mutation.
- Pharmacological Evaluation : A pharmacological evaluation highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways, suggesting its role as a pro-apoptotic agent.
Research Findings
Recent investigations into the biological activity of this compound have revealed several promising outcomes:
- Cytotoxicity : The compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer models.
- Mechanistic Insights : Studies indicate that the compound may inhibit histone methylation pathways by targeting enzymes like EZH2, leading to altered gene expression profiles associated with tumor suppression .
Scientific Research Applications
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide, also known as C19H22FN3OS, is a chemical compound with potential applications in scientific research . This compound is also referred to as 439112-43-3 .
Scientific Research Applications
While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context and related information that can be useful for understanding its potential uses.
Neurobiological Applications
Kynurenic acid (KYNA), a metabolite in the tryptophan–kynurenine pathway, has neuroprotective properties and modulates NMDA receptors . It acts as an antagonist of NMDA receptors, preventing neurological damage in experimental models of brain disorders . While this compound is not KYNA, the information on KYNA's neuroprotective actions suggests a potential avenue for exploring related compounds in neurobiological research .
KYNA also antagonizes AMPA receptors and has inhibitory effects on metabotropic glutamate receptors (mGluRs), which are involved in regulating synaptic plasticity and neurotransmitter release . Additionally, KYNA is an endogenous AhR agonist, linking it to anti-inflammatory processes and contributing to its broader neuroprotective properties .
Antimicrobial Research
Research on the inactivation of bacteria using LEDs shows that different pH conditions can enhance antibacterial effects . For example, a 461 nm LED was more effective against E. coli O157:H7 at an alkaline pH, while L. monocytogenes was more sensitive to LEDs at acidic pH values . Although this information does not directly relate to this compound, it highlights the importance of environmental conditions in antimicrobial research, which may be relevant if this compound is being studied for its antimicrobial properties .
Related Compounds
The search results list several compounds with similar structures, such as those containing a chlorophenylsulfanyl group . These compounds include:
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide
The existence of these related compounds suggests that this compound could be part of a family of compounds with similar chemical properties and potential applications .
Purchasing Information
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in the piperazine/morpholine ring, sulfanyl/sulfonyl groups, and substituent patterns (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Analysis of Structural Differences and Implications
Piperazine vs. Morpholine Rings: The target compound’s 4-methylpiperazino group (a six-membered ring with two nitrogen atoms) may enhance basicity and hydrogen-bonding capacity compared to morpholine (a six-membered ring with one oxygen and one nitrogen), as seen in ranbezolid and ACI-INT-867 . Morpholine-containing analogs like ranbezolid are associated with antibacterial activity, suggesting that piperazine derivatives might target different biological pathways.
Sulfanyl (S-) vs. Sulfonyl (SO2) Groups :
- The phenylsulfanyl group in the target compound is less electron-withdrawing than the sulfonyl groups in and . Sulfonyl derivatives (e.g., 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide) are typically more stable and resistant to metabolic oxidation, which could prolong half-life .
Fluorophenyl and Substitution Patterns :
- The 3-fluoro substitution on the phenyl ring is conserved in the target compound, ranbezolid, and ACI-INT-865. Fluorine’s electronegativity may improve membrane permeability and binding affinity. In contrast, analogs with dual fluorophenyl groups () could exhibit enhanced selectivity for specific targets .
Sulfanyl acetamides may modulate inflammatory pathways, whereas sulfonyl or nitrofuran derivatives (e.g., ranbezolid) are more likely to exhibit anti-infective properties .
Preparation Methods
Synthesis of 3-Fluoro-4-(4-Methylpiperazino)Aniline
Nucleophilic Aromatic Substitution
The synthesis begins with the introduction of the 4-methylpiperazino group into a fluorinated nitrobenzene precursor. A representative pathway involves reacting 4-chloro-3-fluoronitrobenzene with N-methylpiperazine under basic conditions.
Procedure :
- 4-Chloro-3-fluoronitrobenzene (1.0 eq) is combined with N-methylpiperazine (2.0 eq) in dimethyl sulfoxide (DMSO) at 80–100°C in the presence of potassium carbonate (1.5 eq).
- The reaction is refluxed for 5–8 hours, yielding 3-fluoro-4-(4-methylpiperazino)nitrobenzene as an intermediate.
Key Observations :
- Solvent polarity (DMSO) enhances nucleophilic displacement by stabilizing the transition state.
- Excess N-methylpiperazine ensures complete substitution, minimizing byproducts.
Reduction of Nitro to Amine
The nitro group in 3-fluoro-4-(4-methylpiperazino)nitrobenzene is reduced to an amine using catalytic hydrogenation or tin(II)-mediated reduction.
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, rt, 16h | 85–90% | |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl, NMP, 80°C, 4h | 70–75% | |
| Raney Nickel | H₂ (3 atm), MeOH, rt, 6h | 80–85% |
Optimization Notes :
Preparation of 2-(Phenylsulfanyl)Acetyl Chloride
Synthesis of 2-(Phenylsulfanyl)Acetic Acid
Thiophenol reacts with chloroacetic acid in alkaline conditions to form 2-(phenylsulfanyl)acetic acid :
$$
\text{PhSH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhSCH}2\text{COOH} + \text{HCl}
$$
Procedure :
- Thiophenol (1.0 eq) is added dropwise to a stirred solution of chloroacetic acid (1.1 eq) in 10% NaOH at 0–5°C.
- The mixture is warmed to room temperature, acidified with HCl, and extracted with ethyl acetate.
Yield : 75–80% after recrystallization from hexane.
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 2-(phenylsulfanyl)acetyl chloride :
$$
\text{PhSCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhSCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Procedure :
- 2-(Phenylsulfanyl)acetic acid (1.0 eq) is refluxed with excess SOCl₂ (3.0 eq) for 2 hours.
- Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil.
Amide Bond Formation
Coupling Reaction
The final step involves reacting 3-fluoro-4-(4-methylpiperazino)aniline with 2-(phenylsulfanyl)acetyl chloride under Schotten-Baumann conditions:
$$
\text{C}{11}\text{H}{15}\text{FN}3 + \text{C}8\text{H}7\text{OSCl} \rightarrow \text{C}{19}\text{H}{22}\text{FN}3\text{OS} + \text{HCl}
$$
Procedure :
- 3-Fluoro-4-(4-methylpiperazino)aniline (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen.
- 2-(Phenylsulfanyl)acetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq).
- The reaction is stirred at room temperature for 12 hours, quenched with water, and purified via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 65–70% (white crystalline solid).
Table 2: Critical Reaction Parameters for Amide Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Base | Triethylamine | Neutralizes HCl |
| Temperature | 0°C → rt | Prevents hydrolysis |
Q & A
Q. How can researchers optimize the synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide to ensure high purity and yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the 4-methylpiperazine group and thioether formation for the phenylsulfanyl moiety. Key considerations include:
- Precursor selection : Use fluorinated aromatic amines and activated acetamide intermediates to improve reactivity .
- Reaction conditions : Optimize temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DMF or THF) to balance reaction kinetics and side-product formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound (>95% purity) .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the 4-methylpiperazine (δ 2.3–2.5 ppm for N–CH3) and phenylsulfanyl groups (δ 7.2–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 421.53 (C24H24FN3OS) with <2 ppm error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC. The acetamide group may hydrolyze under strongly acidic/basic conditions .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify photodegradation products .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C typical for similar acetamides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the 4-methylpiperazine (e.g., replacing methyl with ethyl) or phenylsulfanyl group (e.g., introducing electron-withdrawing substituents) to evaluate effects on target binding .
- Biological assays : Test analogs against relevant targets (e.g., kinase enzymes or GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (IC50/Kd values) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites and guide rational design .
Q. How can contradictory bioactivity data across different experimental models be resolved?
Methodological Answer:
- Assay standardization : Replicate studies in orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives/negatives. For example, discrepancies in cytotoxicity (e.g., IC50 varying between MTT and ATP-lite assays) may arise from differences in detection sensitivity .
- Pharmacokinetic profiling : Assess compound stability in serum (e.g., mouse vs. human plasma) to identify species-specific metabolic differences affecting activity .
- Target validation : Use CRISPR/Cas9 knockout models to confirm on-target effects and exclude off-target interactions .
Q. What computational strategies are effective for predicting the compound’s ADMET properties?
Methodological Answer:
- In silico tools : Use SwissADME or ADMETLab 2.0 to predict:
- Absorption : High gastrointestinal absorption (LogP ~3.5) but potential P-glycoprotein efflux .
- Metabolism : CYP3A4/2D6-mediated oxidation of the piperazine ring (highlighted in similar analogs) .
- Toxicity : Screen for hERG inhibition (risk of cardiotoxicity) using QSAR models .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability to serum albumin, which affects bioavailability .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound stability without cytotoxicity .
- Salt formation : Explore hydrochloride or phosphate salts of the piperazine group to enhance solubility (e.g., >2 mg/mL in PBS) .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (70–100 nm size) to improve dissolution rates and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
